Predicted Physicochemical Differentiation: Boiling Point, Density, and pKa vs. 4-Bromo Positional Isomer
Computationally predicted properties indicate that 3-(4-iodo-1H-pyrazol-3-yl)-pyridine exhibits a significantly higher boiling point (443.6±35.0 °C) and density (1.914±0.06 g/cm³) compared to the 4-bromo positional isomer 4-(4-bromo-1H-pyrazol-3-yl)pyridine, which has a predicted boiling point of 381.2±27.0 °C and a density of 1.651 g/cm³ . Additionally, the iodo derivative has a higher predicted pKa (11.15±0.50) than the bromo isomer (10.55±0.50), suggesting differences in protonation state and hydrogen-bonding potential .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 443.6±35.0 °C |
| Comparator Or Baseline | 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: 381.2±27.0 °C |
| Quantified Difference | ~62.4 °C higher |
| Conditions | Computational prediction (ACD/Labs) |
Why This Matters
These predicted differences inform purification strategy (e.g., distillation vs. chromatography) and formulation considerations, providing a quantitative basis for selecting the iodo derivative over the bromo analog when specific physicochemical profiles are required.
